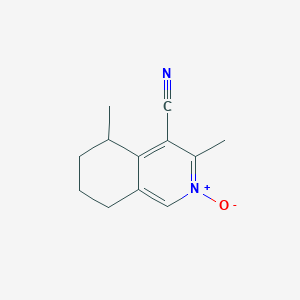

![molecular formula C19H21ClFN3O2S B5513953 3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde N-ethylthiosemicarbazone](/img/structure/B5513953.png)

3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde N-ethylthiosemicarbazone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of thiosemicarbazone derivatives, including compounds similar in structure to the target molecule, involves the reaction of thiosemicarbazides with different aldehydes. These reactions typically yield thiosemicarbazone compounds with potential biological activities. The methods and conditions of synthesis can significantly influence the molecular structure and, consequently, the properties and potential applications of the resulting compounds (Hussein & Guan, 2015).

Molecular Structure Analysis

The molecular structure of thiosemicarbazone compounds has been characterized using techniques such as single-crystal X-ray crystallography. These studies reveal that the ligands can adopt a binegatively tridentate mode of coordination, influencing the molecular geometry and the potential for forming complexes with metals. The planarity of the molecule and the presence of substituents significantly affect its reactivity and interaction with biological targets (Takjoo et al., 2013).

Chemical Reactions and Properties

Thiosemicarbazone derivatives participate in various chemical reactions, including oxidation processes and the formation of complexes with metal ions. These reactions are critical for understanding the chemical behavior of the compound and its potential applications. For instance, the oxidation of benzaldehyde thiosemicarbazones in the presence of rhodium complexes leads to the formation of organorhodium complexes, demonstrating the compound's ability to act as a ligand and participate in complexation reactions (Acharyya et al., 2006).

Scientific Research Applications

Synthesis and Characterization

- The process of regioselective protection of hydroxyl groups in benzaldehydes, including those similar to 3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde, facilitates various synthetic pathways for creating complex molecules with potential applications in drug development and materials science (Plourde & Spaetzel, 2002).

Antibacterial Activity

- Novel derivatives synthesized from reactions involving components similar to 3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde have shown significant antibacterial abilities against both gram-negative and gram-positive bacteria, indicating potential for development into new antibacterial agents (Shakir, Saoud, & Hussain, 2020).

Catalytic Activity

- The catalytic potential of complexes formed from reactions involving thiosemicarbazone derivatives has been explored in studies focusing on hydroxylation reactions. Such research underscores the role of these compounds in facilitating chemical transformations, with implications for synthesizing valuable chemicals and pharmaceuticals (Vijayan et al., 2017).

Anticancer Potential

- Thiosemicarbazone derivatives, related to the structure of 3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde, have been synthesized and evaluated for their anticancer activity. These studies reveal the potential for such compounds to serve as leads in the development of new anticancer therapies (Lawrence et al., 2003).

Photochemistry and Conformational Studies

- The investigation of halogen- and methoxy-substituted benzaldehydes, closely related to the compound , has provided valuable insights into their structural dynamics and reactivity under various conditions, including photoinduced transformations. Such research contributes to a deeper understanding of the chemical behavior of these compounds, which can be crucial for designing light-responsive materials and drugs (Ildiz, Konarska, & Fausto, 2019).

properties

IUPAC Name |

1-[(E)-[3-chloro-5-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]methylideneamino]-3-ethylthiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClFN3O2S/c1-3-22-19(27)24-23-11-13-9-15(20)18(17(10-13)25-4-2)26-12-14-7-5-6-8-16(14)21/h5-11H,3-4,12H2,1-2H3,(H2,22,24,27)/b23-11+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZDWXEBMTRVJAD-FOKLQQMPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=S)NN=CC1=CC(=C(C(=C1)Cl)OCC2=CC=CC=C2F)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=S)N/N=C/C1=CC(=C(C(=C1)Cl)OCC2=CC=CC=C2F)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClFN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-2-{3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-N-ethylhydrazinecarbothioamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

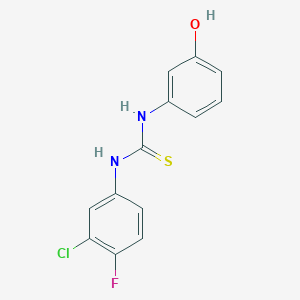

![2-[4-(6-chloro-4-phenyl-2-quinolinyl)phenoxy]-N'-(2-cyanobenzylidene)acetohydrazide](/img/structure/B5513875.png)

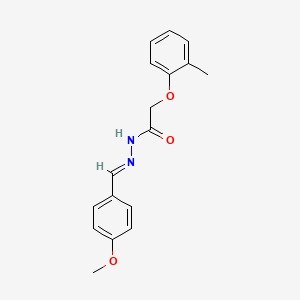

![(3R*,4R*)-3-methyl-1-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5513890.png)

![1,9-dimethyl-10-oxo-N-(2-thienylmethyl)-1,4,9-triazaspiro[5.6]dodecane-4-carboxamide](/img/structure/B5513891.png)

![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[4-(1H-1,2,4-triazol-3-yl)benzoyl]piperidine](/img/structure/B5513914.png)

![3-hydroxy-4-methyl-1-(1,2,5-trimethyl-4-piperidinyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5513923.png)

![N-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5513929.png)

![2-chloro-4,5-difluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B5513937.png)

![1-cyclopentyl-N-[(4,6-dimethyl-2-pyrimidinyl)methyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5513961.png)

![3-iodo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde oxime](/img/structure/B5513964.png)

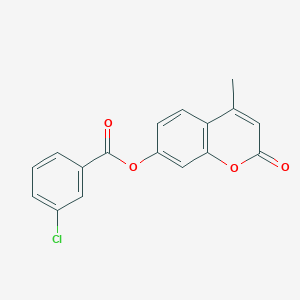

![ethyl 4-[(3-oxo-3H-benzo[f]chromen-2-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5513970.png)